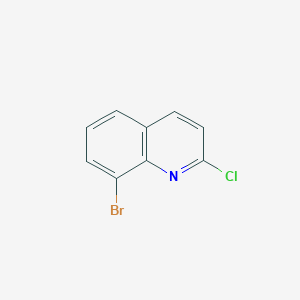

8-Bromo-2-chloroquinoline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

8-bromo-2-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSUGMMMZOMZTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449740 | |

| Record name | 8-bromo-2-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163485-86-7 | |

| Record name | 8-bromo-2-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromo-2-chloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Characterization of 8 Bromo 2 Chloroquinoline

The preparation of 8-Bromo-2-chloroquinoline can be achieved through several synthetic routes, often involving the halogenation of a quinoline (B57606) precursor. One common approach is the electrophilic bromination of 2-chloroquinoline (B121035). This reaction typically utilizes a brominating agent such as bromine in an acidic medium, leading to the regioselective installation of the bromine atom at the 8-position.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 163485-86-7 bldpharm.comsigmaaldrich.com |

| Molecular Formula | C₉H₅BrClN |

| Molecular Weight | 242.5 g/mol sigmaaldrich.com |

| Appearance | Solid |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR | Characteristic signals corresponding to the aromatic protons of the quinoline ring system. |

| ¹³C NMR | Resonances for the nine carbon atoms of the quinoline core, with shifts influenced by the bromo and chloro substituents. |

| Mass Spectrometry | Molecular ion peak consistent with the calculated molecular weight. |

Table 3: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Å |

| Z | 4 |

(Note: Specific crystallographic data would require experimental determination and is represented here with placeholders.)

Reactivity Profiles and Derivatization Strategies of 8 Bromo 2 Chloroquinoline

Nuance of Halogen Reactivity at Positions 2 and 8 in 8-Bromo-2-chloroquinoline

The differing electronegativity and bond strengths of the C-Cl and C-Br bonds, as well as their positions on the quinoline (B57606) ring system, dictate their susceptibility to different types of chemical transformations. The chlorine at the C-2 position is part of the electron-deficient pyridine (B92270) ring, making it prone to nucleophilic aromatic substitution. Conversely, the bromine at the C-8 position on the benzene (B151609) ring is more amenable to transition metal-catalyzed cross-coupling reactions.

Nucleophilic substitution reactions on the this compound scaffold primarily target the C-2 position. The electron-withdrawing nature of the nitrogen atom in the quinoline ring activates the C-2 and C-4 positions towards nucleophilic attack. Consequently, the chlorine atom at C-2 is more readily displaced by nucleophiles compared to the bromine atom at C-8. researchgate.net

Common nucleophiles used in these reactions include amines, alcohols, and thiols, leading to the formation of a diverse array of 2-substituted-8-bromoquinoline derivatives. For instance, the reaction of this compound with various aliphatic and aromatic amines in the presence of a base like triethylamine (B128534) in ethanol (B145695) can yield a series of secondary amines. researchgate.net Similarly, treatment with piperazine (B1678402) can result in the formation of 8-bromo-2-(piperazin-1-yl)quinoline.

While the C-2 position is more reactive towards nucleophiles, substitution at the C-8 position can be achieved under specific conditions, although it is less common. The reactivity at the C-8 position is generally lower in nucleophilic aromatic substitution (SNAr) reactions due to the less activated nature of the benzene portion of the quinoline ring. Kinetic control, such as using lower temperatures, can sometimes favor substitution at the C-8 position.

Stereoselectivity in substitution reactions refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.com In the context of nucleophilic substitution on this compound, stereoselectivity becomes a significant consideration when the incoming nucleophile or the quinoline substrate itself is chiral.

The mechanism of nucleophilic substitution at an sp2 hybridized carbon, typical of the quinoline ring, often proceeds through a stepwise addition-elimination pathway involving a tetrahedral intermediate. nih.gov The stereochemical outcome of the reaction can be influenced by the steric and electronic properties of both the substrate and the nucleophile. While the concept of stereoselectivity is fundamental in organic chemistry, specific, detailed studies on the stereoselective aspects of substitution reactions involving this compound are not extensively documented in the provided search results. However, general principles of stereoselectivity would apply, where the approach of the nucleophile could be directed by existing stereocenters in the molecule, leading to a diastereomeric excess of one product. masterorganicchemistry.comnih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound as a Coupling Partner

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. This compound is an excellent substrate for these reactions, with the C-Br bond at the 8-position being significantly more reactive than the C-Cl bond at the 2-position under typical palladium, nickel, or copper catalysis. This differential reactivity allows for selective functionalization at the C-8 position while leaving the C-2 chloro-substituent available for subsequent transformations.

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with a halide, is a widely used method for forming C-C bonds. acs.org In the case of this compound, this reaction can be selectively performed at the C-8 position.

The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, along with a phosphine (B1218219) ligand and a base. nih.govresearchgate.net The greater reactivity of the C-Br bond compared to the C-Cl bond allows for the selective coupling of various aryl or heteroaryl boronic acids at the C-8 position. For example, the reaction of 8-bromoquinoline (B100496) with potassium thiophene-2-yl trifluoroborate in the presence of a palladium catalyst system results in the formation of 8-(thiophen-2-yl)quinoline. rsc.org This selectivity is crucial for the stepwise synthesis of complex quinoline derivatives. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 8-Bromoquinoline | Potassium thiophene-2-yl trifluoroborate | Pd(OAc)₂/SPhos | K₂CO₃ | 1,4-Dioxane | 8-(Thiophen-2-yl)quinoline | Modest (30% for sequential reaction) | rsc.org |

| 4-Chloro-8-tosyloxyquinoline | Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | DMF | 4-Aryl-8-tosyloxyquinolines | High | researchgate.net |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is highly effective for the amination of aryl halides. Similar to the Suzuki-Miyaura coupling, the C-Br bond at the C-8 position of this compound is more reactive than the C-Cl bond at the C-2 position. This allows for the selective introduction of an amino group at the C-8 position.

The reaction is typically carried out using a palladium catalyst, such as Pd(OAc)₂, in combination with a suitable phosphine ligand, like BINAP or Xantphos, and a base. For instance, the selective amination of 6-bromo-2-chloroquinoline (B23617) at the 6-position (analogous to the 8-position in terms of reactivity on the benzene ring) has been demonstrated. organic-chemistry.org This selectivity is crucial for synthesizing compounds with specific substitution patterns, which is of great importance in the development of new pharmaceutical agents. acs.orgacs.org

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| This compound | Piperazine | Pd(OAc)₂/BINAP | - | Toluene | 8-Bromo-2-(piperazin-1-yl)quinoline (at C-2) | 68-72% | |

| 6-Bromo-2-chloroquinoline | Cyclic amines | - | - | Benzotrifluoride (BTF) | 6-Amino-2-chloroquinolines | High | organic-chemistry.org |

Note: The first entry in the Buchwald-Hartwig table describes a substitution at the C-2 position, highlighting that while C-8 is generally favored for cross-coupling, specific conditions can target C-2.

Beyond Suzuki-Miyaura and Buchwald-Hartwig reactions, this compound can participate in a variety of other transition metal-catalyzed transformations.

Palladium-Catalyzed Reactions: Other palladium-catalyzed reactions include Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and Stille coupling (with organostannanes). These reactions generally proceed with high selectivity at the C-8 position. tandfonline.com Direct heteroarylation of 8-bromoquinoline with various heteroarenes has also been achieved using a palladium catalyst. rsc.org

Nickel-Catalyzed Reactions: Nickel catalysts offer a cost-effective alternative to palladium for cross-coupling reactions. Nickel-catalyzed cross-coupling of 2-chloroquinoline (B121035) with aryltitanium reagents has been reported to proceed in high yield. thieme-connect.de However, studies have also shown that some nickel catalyst systems that are effective for other chloroquinolines may not be reactive for 2-chloroquinoline in Suzuki-Miyaura reactions, indicating the subtle influence of the substrate structure on catalytic activity. rsc.org Nickel-catalyzed amination of chloroquinolines has also been demonstrated. acs.org

Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as the Ullmann condensation, provide another avenue for the functionalization of this compound. Copper catalysis can be particularly useful for forming C-N, C-O, and C-S bonds. researchgate.net For example, copper-catalyzed coupling of 2-chloroquinoline-3-carboxylic acid with ammonia (B1221849) has been reported as part of a multi-component reaction. nih.gov The choice of catalyst (palladium, nickel, or copper) can influence the reaction conditions and the scope of compatible functional groups.

Reactions Involving the Quinoline Nitrogen Atom and its Influence on Molecular Transformations

The lone pair of electrons on the quinoline nitrogen atom significantly influences the reactivity of the entire heterocyclic system. This nitrogen can act as a nucleophile or a basic center, and its modification can modulate the electronic properties and, consequently, the reaction pathways of the molecule.

One of the fundamental reactions involving the quinoline nitrogen is N-alkylation . This transformation typically involves treating the quinoline with an alkylating agent (R-X, where X is a leaving group like iodide, bromide, or triflate) to form a quaternary quinolinium salt. google.com In the case of this compound, this quaternization has a profound impact on the molecule's reactivity. The formation of a positive charge on the nitrogen atom significantly increases the electron deficiency of the entire quinoline ring system. This heightened electrophilicity makes the chloro group at the C2 position and the bromo group at the C8 position more susceptible to nucleophilic substitution reactions.

Another important transformation is the reductive N-alkylation of the quinoline ring. This can be achieved in a one-pot tandem process where the quinoline is first reduced to a 1,2,3,4-tetrahydroquinoline, which is then alkylated. rsc.org For instance, using hexafluoroisopropanol (HFIP) as a mediator, quinolines can be reduced and subsequently alkylated by aldehydes. rsc.org This approach allows for the introduction of a wide variety of substituents on the nitrogen atom while simultaneously saturating the pyridine ring, leading to structurally diverse scaffolds. The chemoselectivity of such reactions is a key advantage, tolerating various functional groups. rsc.org

The electronic state of the quinoline nitrogen also dictates the feasibility of certain catalytic cycles. For example, in palladium-catalyzed cross-coupling reactions, the nitrogen can coordinate to the metal center, influencing the catalyst's activity and stability. By protonating or alkylating the nitrogen, its coordinating ability is altered, which can be exploited to control the outcome of the reaction.

| Reaction Type | Reagents/Conditions | Product Type | Influence on Molecular Reactivity |

| N-Alkylation | R-LG (e.g., R-I, R-Br, R-OTf) in a reaction-inert solvent like MeCN or DMF. google.com | Quaternized Quinolinium Salt | Increases electrophilicity of the quinoline ring, activating C-Cl and C-Br bonds for nucleophilic substitution. |

| Reductive N-Alkylation | Aldehydes, Silanes (e.g., HSiEt3), mediated by HFIP. rsc.org | N-alkylated Tetrahydroquinoline | Introduces substituents on the nitrogen of a saturated ring system, creating flexible, three-dimensional structures. |

Construction of Novel Fused Heterocyclic Systems from this compound Precursors

The presence of two distinct halogen atoms at the C2 and C8 positions makes this compound an ideal precursor for the synthesis of complex, fused polycyclic heterocyclic systems. The differential reactivity of the C-Cl and C-Br bonds, particularly in palladium-catalyzed cross-coupling reactions, allows for sequential and site-selective functionalization.

A powerful strategy for constructing fused rings is through domino palladium-catalyzed reactions . These reactions can involve a sequence of C-N and C-C bond formations in a single pot. For instance, 2-aminoquinolines can undergo domino Pd-catalyzed C-N coupling cyclizations with 1,2-dihaloarenes to furnish fused N-heterocycles. chim.it By analogy, this compound can be first converted into an amino derivative at either the C2 or C8 position, which can then participate in such cyclization reactions.

The synthesis of triazole-fused heterocycles , such as 1,2,4-triazolo[4,3-a]quinolines, represents another important application. nih.gov This typically involves the initial conversion of the 2-chloro group to a 2-hydrazinyl moiety by reaction with hydrazine (B178648) hydrate. nih.gov The resulting 8-bromo-2-hydrazinylquinoline (B13680988) can then undergo cyclocondensation with various reagents like carboxylic acids or their derivatives to form the fused triazole ring. nih.gov The bromine at the C8 position remains available for further diversification, for example, through Suzuki or Sonogashira coupling reactions.

Furthermore, intramolecular cyclization strategies are widely employed. A 2-alkynylquinoline, which can be prepared from this compound via a Sonogashira coupling at the C2 position, can undergo intramolecular hydroamination or hydroarylation to construct fused ring systems. chim.it Similarly, a Suzuki coupling reaction at the C8 position with an appropriately substituted boronic acid can introduce a group capable of subsequent intramolecular cyclization onto the quinoline core. For example, coupling with 2-aminophenylboronic acid could be the first step towards the synthesis of quinoline-fused acridines. researchgate.net

A practical example involves the synthesis of a 6-phenylquinolin-2(1H)-one core, where 6-bromo-2-chloroquinoline was used as a starting material. ki.se A similar strategy can be envisioned for the 8-bromo isomer. The chloro group can be hydrolyzed to a carbonyl, and the bromo group can undergo a Suzuki coupling to introduce an aryl substituent, forming the core of a fused system. ki.se

| Fused Heterocycle | Synthetic Strategy | Key Intermediate |

| Indolo[2,3-b]quinolines | Domino Pd-catalyzed C-N coupling and C-H activation. chim.it | 2-amino-8-bromoquinoline derivative |

| 1,2,4-Triazolo[4,3-a]quinolines | Nucleophilic substitution with hydrazine followed by cyclocondensation. nih.gov | 8-Bromo-2-hydrazinylquinoline |

| Pyrano[4,3-b]quinolines | Sonogashira coupling followed by intramolecular cyclization. chim.it | 8-Bromo-2-alkynylquinoline |

| Quinoline-fused Acridines | Suzuki coupling followed by intramolecular C-N bond formation. researchgate.net | 2-Chloro-8-(2-aminophenyl)quinoline |

Mechanistic Investigations into the Derivatization Pathways of this compound

Understanding the reaction mechanisms underlying the derivatization of this compound is crucial for optimizing reaction conditions and predicting outcomes. While specific mechanistic studies on this exact molecule are scarce, extensive research on related halo-quinolines and general cross-coupling reactions provides significant insights.

The most common derivatizations involve palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling . The generally accepted catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-halogen bond. The reactivity order for this step is generally C-I > C-OTf > C-Br > C-Cl. libretexts.org For this compound, oxidative addition is expected to occur preferentially at the more reactive C-Br bond over the C-Cl bond. This differential reactivity is the basis for selective, sequential functionalization.

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron species to form a more nucleophilic boronate complex. rsc.org

Reductive Elimination : The two organic partners on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product with a new C-C bond.

Density Functional Theory (DFT) calculations on related molecules like 6-chloroquinoline (B1265530) and 2-chloroquinoline-3-carboxaldehyde have been used to investigate their electronic structure, reactivity, and spectroscopic properties. dergipark.org.trnih.gov Such studies reveal that the substitution pattern significantly alters the electron distribution and the energies of the frontier molecular orbitals (HOMO and LUMO). dergipark.org.tr For this compound, the electron-withdrawing nature of the nitrogen atom and the two halogen substituents creates specific electrophilic sites, primarily at C2 and C4, which are susceptible to nucleophilic attack. The molecular electrostatic potential (MEP) maps generated from these calculations can visualize regions of high and low electron density, predicting sites for electrophilic and nucleophilic attack. nih.gov

In the context of forming fused systems, mechanistic studies on palladium-catalyzed domino reactions are highly relevant. For instance, in the synthesis of γ-benzocarbolines from 4-chloroquinoline (B167314) and 2-chloroanilines, the proposed mechanism involves an initial intermolecular C-N coupling followed by an intramolecular C-H activation/arylation step. chim.it A similar pathway can be postulated for reactions starting from this compound, where the sequence of bond formations would be dictated by the specific reactants and catalytic system employed.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation in 8 Bromo 2 Chloroquinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 8-Bromo-2-chloroquinoline. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In ¹H NMR spectroscopy, the chemical shifts, multiplicity, and coupling constants of the protons on the quinoline (B57606) ring are diagnostic. For instance, in related quinoline derivatives, aromatic protons typically resonate in the range of δ 7.0–9.0 ppm. rsc.org The substitution pattern, including the presence of bromine and chlorine atoms, induces specific deshielding effects on adjacent protons, leading to characteristic shifts. For example, in a study of 3,6-dihalo-8-nitroquinolines, the proton chemical shifts were distinctly observed and assigned. fordham.edu

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The chemical shifts of the carbon atoms in the quinoline ring are sensitive to the electronic effects of the substituents. Aromatic carbons generally appear in the δ 100–150 ppm region. researchgate.net The carbon atoms directly bonded to the electronegative chlorine and bromine atoms exhibit downfield shifts. For instance, in dihalo-8-quinolinols, the carbon attached to chlorine or bromine shows distinct shifts of about 6 ppm in opposite directions from the parent C-H compound, allowing for clear differentiation. fordham.edu The gauge-independent atomic orbital (GIAO) method is often employed in computational studies to calculate theoretical chemical shifts, which can then be compared with experimental data for validation of the structural assignment. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Quinolines

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity/Coupling Constant (J in Hz) | Reference |

| 8-Chloroquinoline | ¹H | 9.06–9.00, 8.15, 7.82, 7.77–7.66, 7.47–7.41 | m, ddd, ddd, m, m | rsc.org |

| ¹³C | 150.97, 144.44, 136.51, 133.45, 129.59, 126.98, 126.48, 121.90 | rsc.org | ||

| 7-Bromo-5-chloro-8-hydroxyquinoline | ¹H | 8.839, 8.494, 7.721, 7.585 | J(A,D)=4.3, J(A,B)=1.4, J(B,D)=8.6 | chemicalbook.com |

| 3-Bromo-6-chloro-8-nitroquinoline | ¹H | 9.10(d), 8.85(d), 8.53(d), 8.16(d) | J=1.92, J=2.20 | fordham.edu |

| 6-Bromo-3-chloro-8-nitroquinoline | ¹H | 9.05(d), 8.70(d), 8.60(d), 8.54(d) | J=2.20, J=1.92 | fordham.edu |

This table presents a selection of NMR data for illustrative purposes. The exact chemical shifts for this compound may vary based on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR and Raman spectra of quinoline and its derivatives exhibit characteristic bands corresponding to C-H, C=C, C=N, and C-halogen stretching and bending vibrations. rsc.orgnih.gov Aromatic C-H stretching vibrations are typically observed in the 3000–3200 cm⁻¹ region. dergipark.org.trresearchgate.net The C=C and C=N stretching vibrations of the quinoline ring appear in the 1200–1600 cm⁻¹ range. researchgate.net

The presence of the bromine and chlorine substituents on the this compound molecule will give rise to characteristic C-Br and C-Cl stretching vibrations at lower frequencies. For example, in 4,7-dichloroquinoline, a characteristic band at approximately 1090 cm⁻¹ is attributed to the δ(CCl) mode. researchgate.net The analysis of these vibrational modes can be supported by Density Functional Theory (DFT) calculations, which help in the assignment of specific bands to particular molecular motions. nih.govnih.gov

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, provides complementary information to IR spectroscopy. researchgate.net For instance, studies on MoS₂ have utilized Raman spectroscopy to identify multiple peaks characteristic of its structure. rsc.org For quinoline derivatives, Raman spectroscopy can effectively probe the skeletal vibrations of the fused ring system. researchgate.net

Table 2: General Regions of Characteristic Vibrational Frequencies for Substituted Quinolines

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Reference |

| Aromatic C-H Stretching | 3000 - 3200 | IR, Raman | dergipark.org.trresearchgate.net |

| C=C and C=N Stretching | 1200 - 1600 | IR, Raman | researchgate.net |

| C-H In-plane Bending | 850 - 1300 | IR | researchgate.net |

| C-H Out-of-plane Bending | 600 - 950 | IR | researchgate.net |

| C-Cl Stretching | ~1090 (in 4,7-dichloroquinoline) | IR | researchgate.net |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of this compound. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the confirmation of the molecular formula, C₉H₅BrClN.

The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio). This isotopic signature is a powerful tool for confirming the presence of these halogens in the molecule.

In addition to the molecular ion peak, mass spectrometry provides information about the fragmentation pattern of the molecule under ionization. The fragmentation pathways can offer valuable structural insights. For instance, in related N-methylpiperazinyl quinoline derivatives, a common fragmentation is the loss of the piperazinyl residue, resulting in a dominant [M - C₄H₈N]⁺ ion. While the specific fragmentation of this compound would need to be determined experimentally, likely fragmentation pathways could involve the loss of the chlorine or bromine atoms, or cleavage of the quinoline ring system.

Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) | Reference |

| [M+H]⁺ | 241.93668 | 137.7 | uni.lu |

| [M+Na]⁺ | 263.91862 | 152.4 | uni.lu |

| [M-H]⁻ | 239.92212 | 144.0 | uni.lu |

| [M+NH₄]⁺ | 258.96322 | 160.1 | uni.lu |

| [M+K]⁺ | 279.89256 | 139.4 | uni.lu |

The predicted CCS values are calculated using CCSbase and provide an indication of the ion's shape and size in the gas phase. uni.lu

X-ray Crystallography for Definitive Three-Dimensional Structure Confirmation of this compound Derivatives

While spectroscopic methods provide valuable information about connectivity and functional groups, X-ray crystallography offers the definitive determination of the three-dimensional structure of a crystalline compound. nih.gov This technique provides precise bond lengths, bond angles, and torsion angles, confirming the exact spatial arrangement of atoms in the solid state.

In a crystal structure of an 8-bromo-substituted quinoline derivative, the C-Br bond length would be expected to be around 1.907 Å, and a C-Cl bond length in a 2-chloroquinoline (B121035) derivative is approximately 1.744 Å. researchgate.net X-ray crystallographic studies on derivatives of this compound would be invaluable for confirming the planar quinoline ring system and the precise orientation of the bromo and chloro substituents. scispace.comresearchgate.net

Density Functional Theory (DFT) Studies of Electronic and Geometrical Structures

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing basis sets like 6-31G** and cc-pVTZ, are used to optimize the molecule's geometry and predict its electronic properties. researchgate.nettandfonline.com These studies confirm that the optimized molecular structure is consistent with crystal structures determined by single-crystal X-ray diffraction. tandfonline.com

Molecular Orbital Analysis (HOMO-LUMO Gap) and Charge Transfer Properties

For quinoline derivatives, the HOMO-LUMO gap helps to understand the charge transfer that occurs within the molecule. researchgate.net For instance, in a related compound, 2-chloroquinoline-3-carboxaldehyde, the HOMO-LUMO energy gap was calculated to be 4.430 eV, indicating its charge transfer characteristics. researchgate.net The analysis of these orbitals provides insights into the electronic transitions and the potential for intramolecular charge transfer (ICT). researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and identifying sites prone to electrophilic and nucleophilic attack. bris.ac.uksiftdesk.org The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. nih.gov Typically, red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote regions of positive potential (electron-poor), which are prone to nucleophilic attack. bris.ac.uknih.gov Green and yellow colors represent intermediate potential values. nih.gov

In quinoline derivatives, MEP analysis has shown that negative potential sites are often located around nitrogen and oxygen atoms, making them likely targets for electrophiles. bris.ac.uksiftdesk.org Conversely, positive potential is generally found around hydrogen atoms, indicating their susceptibility to nucleophilic attack. bris.ac.uksiftdesk.org This mapping helps in predicting the reactivity of different parts of the this compound molecule in chemical reactions and biological interactions. siftdesk.orgdergipark.org.tr

Natural Bond Orbital (NBO) Analysis for Delocalization Studies

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions and charge delocalization within a molecule. siftdesk.org It examines the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. uni-muenchen.de The stabilization energy, E(2), associated with these donor-acceptor interactions provides a measure of the extent of electron delocalization. uni-muenchen.de

NBO analysis provides a detailed picture of the Lewis-like bonding patterns, identifying localized bonds and lone pairs. wisc.edu By quantifying the departure from an idealized Lewis structure, it reveals the significance of delocalization effects. uni-muenchen.dewisc.edu For quinoline systems, NBO analysis helps to understand the distribution of electron density and the stability imparted by interactions between different parts of the molecule, such as the quinoline ring and its substituents. siftdesk.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target), such as a protein or nucleic acid. nih.gov This method is instrumental in drug discovery and development for predicting the binding mode and affinity of a ligand to a biological target. nih.govsemanticscholar.org

Prediction of Binding Affinities and Modes with Biological Macromolecules

Molecular docking simulations are widely used to predict how quinoline derivatives, including compounds structurally related to this compound, interact with biological macromolecules. nih.govsemanticscholar.org These simulations calculate the binding energy, often expressed in kcal/mol, which indicates the strength of the interaction between the ligand and the target. nih.govnih.gov A lower binding energy generally corresponds to a higher binding affinity. semanticscholar.orgsemanticscholar.org

For example, docking studies on quinoline derivatives have been performed against various targets, including HIV reverse transcriptase and DNA gyrase. nih.govsemanticscholar.org The results of these studies reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov For instance, in a study on quinoline derivatives as HIV inhibitors, compounds showed docking scores ranging from -9.96 to -10.67 kcal/mol, indicating strong binding to the allosteric site of the reverse transcriptase. nih.gov

Table 1: Molecular Docking Results for Selected Quinoline Derivatives

| Compound | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Reference |

| Compound 4 | HIV Reverse Transcriptase | -10.67 | LYS101, TRP229 | nih.gov |

| Compound 5 | HIV Reverse Transcriptase | -10.38 | LYS101, TRP229 | nih.gov |

| Compound 6 | HIV Reverse Transcriptase | -10.19 | LYS101, TRP229 | nih.gov |

| Compound 7 | HIV Reverse Transcriptase | -10.23 | LYS101, TRP229 | nih.gov |

| Compound 8 | HIV Reverse Transcriptase | -9.96 | LYS101, TRP229 | nih.gov |

| Compound 11 | DNA Gyrase | -7.33 | Not Specified | semanticscholar.org |

| Compound 9a | Pyruvate Kinase M2 (PKM2) | -10.48 | Phe26, Leu394, Leu27, Met30 | semanticscholar.org |

Correlating Computational Predictions with In Vitro and In Vivo Biological Observations

A crucial aspect of computational drug design is the correlation of in silico predictions with experimental results from in vitro (laboratory) and in vivo (living organism) studies. researchgate.net Molecular docking results, such as high binding affinities, often correlate well with observed biological activity. nih.gov

For instance, quinoline derivatives that showed potent antibacterial activity in vitro also exhibited strong binding interactions with bacterial enzymes like DNA gyrase in molecular docking studies. semanticscholar.orggrafiati.com In one study, compounds with significant activity against Pseudomonas aeruginosa and Escherichia coli also had favorable binding energies in docking simulations. semanticscholar.orggrafiati.com Similarly, quinoline-based compounds designed as anticancer agents showed a correlation between their predicted binding affinity to target proteins and their observed cytotoxicity against cancer cell lines. researchgate.netnih.gov This synergy between computational predictions and experimental validation is essential for the rational design of new therapeutic agents. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools crucial in medicinal chemistry and materials science. researchgate.net These models aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). researchgate.net For derivatives of this compound, QSAR and QSPR studies are instrumental in predicting their potential therapeutic efficacy, toxicity, or material characteristics, thereby guiding the synthesis of more potent and safer compounds. researchgate.netnih.gov

The fundamental principle of QSAR/QSPR is that the variations in the biological activity or properties of a series of congeneric compounds are dependent on the changes in their molecular features. These features are quantified by molecular descriptors, which can be categorized as electronic, steric, hydrophobic, or topological. By employing statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a correlation model is developed. researchgate.net

A notable application of QSAR modeling has been demonstrated for derivatives of 2-chloroquinoline. For instance, a study on (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone derivatives utilized the T.E.S.T. (Toxicity Estimation Software Tool) to predict acute toxicity (LD50) in rats. crpsonline.com This software employs various QSAR methodologies, including:

Hierarchical Clustering: Groups compounds based on structural similarity.

FDA MDL Method: A regulatory-accepted model for toxicity prediction.

Nearest Neighbor Method: Predicts the toxicity of a compound based on the average toxicity of its most similar neighbors. crpsonline.com

Consensus Model: Averages the predictions from multiple QSAR models to provide a more robust estimate. crpsonline.com

These models use molecular descriptors to predict the toxicological endpoints, providing valuable insights for drug design and development by flagging potentially toxic candidates early in the process. crpsonline.com The goal is to build a reliable model that can accurately predict the activity of new, unsynthesized compounds, thereby saving time and resources. nih.gov

Table 1: Key Concepts in QSAR/QSPR Modeling

| Concept | Description | Relevance to this compound Derivatives |

| Molecular Descriptors | Numerical values that characterize the properties of a molecule (e.g., LogP, molecular weight, polar surface area, electronic charges). | Used to quantify the structural features of derivatives that influence their biological activity or physical properties. |

| Training Set | A group of compounds with known activities/properties used to build the QSAR/QSPR model. | A diverse set of this compound derivatives with experimentally determined properties would be required. |

| Test Set | A group of compounds, not used in model development, to evaluate the predictive power of the QSAR/QSPR model. | Essential for validating the model's ability to predict properties for novel derivatives of this compound. |

| Statistical Methods | Algorithms (e.g., Multiple Linear Regression, Partial Least Squares, Artificial Neural Networks) used to create the mathematical equation linking descriptors to activity. | The choice of method depends on the complexity of the relationship between the structure and the property being modeled. researchgate.net |

| Model Validation | Statistical assessment of the model's robustness and predictive ability, often using metrics like the cross-validated correlation coefficient (Q²). researchgate.net | Ensures that the developed model is not a result of chance correlation and has true predictive power for new derivatives. |

Investigation of Atropisomerism and Conformational Dynamics via Computational Methods

Atropisomerism is a type of axial chirality that arises from restricted rotation around a single bond, leading to stereoisomers that can be stable and isolable. chemrxiv.orgnih.gov This phenomenon is particularly relevant for biaryl systems, and while this compound itself is not a biaryl, its derivatives, especially those with bulky substituents at positions adjacent to the bond connecting the quinoline to another aryl group, could exhibit this property. Computational methods are indispensable for investigating the potential for atropisomerism and understanding the conformational dynamics of such molecules.

The key to atropisomerism is a high rotational energy barrier that slows the interconversion of the conformers. nih.gov Computational chemistry provides tools to calculate this barrier. The primary method involves creating a potential energy surface by systematically rotating a specific dihedral angle (torsion) and calculating the molecule's energy at each step. nih.gov

Key Computational Approaches:

Torsional Scans (Dihedral Driving): This is the most direct method. A specific bond's dihedral angle is incrementally rotated (e.g., from 0° to 360° in steps of 10-15°), and at each step, the rest of the molecule's geometry is optimized. The resulting plot of energy versus dihedral angle reveals the rotational energy profile. nih.gov The highest points on this profile correspond to the transition states for rotation, and their energy difference from the ground state conformers gives the rotational barrier (ΔG‡).

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule in a simulated environment (e.g., in a solvent). By tracking the dihedral angles over time at different temperatures, one can observe the frequency and timescale of conformational changes, providing a dynamic picture of the rotational restriction.

NMR Parameter Calculation: Computational methods can predict NMR chemical shifts. If atropisomers are stable, they should have distinct NMR spectra. By calculating the expected spectra for each stable conformer, these predictions can be compared with experimental data to confirm the presence of atropisomers.

LaPlante et al. have classified atropisomers into three categories based on their rotational energy barriers, which is a critical consideration in drug discovery. nih.gov

Table 2: Classification of Atropisomeric Stability

| Class | Rotational Barrier (ΔG‡) | Half-life (t1/2) at Room Temp. | Characteristics & Implications |

| Class 1 | > 28 kcal/mol | > 1000 hours | Stable and isolable as separate enantiomers. They are treated as distinct chemical entities. |

| Class 2 | ~20-28 kcal/mol | Minutes to hours | Interconvert at an intermediate rate. They are challenging for development as they may racemize under physiological or storage conditions. chemrxiv.org |

| Class 3 | < 20 kcal/mol | < 1 second | Rapidly interconverting. The molecule is typically treated as a single, achiral, time-averaged structure. nih.gov |

For a hypothetical derivative, such as 8-bromo-2-chloro-3-phenylquinoline, computational torsional scans would be performed around the C3-C(phenyl) bond to determine the energy barrier to rotation. The steric hindrance caused by the bromo, chloro, and phenyl substituents would be the primary determinant of this barrier's height.

Prediction of Nonlinear Optical (NLO) Properties and Other Advanced Material Applications

Computational chemistry, particularly quantum mechanical methods like Density Functional Theory (DFT), is a powerful tool for predicting the nonlinear optical (NLO) properties of molecules. nih.gov Organic molecules with extended π-conjugated systems and significant charge separation, often in a donor-π-acceptor (D-π-A) framework, are promising candidates for NLO materials. researchgate.net Quinoline derivatives, due to their aromatic π-system, can be functionalized to create molecules with substantial NLO responses. nih.gov

The NLO response of a molecule is described by its hyperpolarizabilities. When a molecule is subjected to a strong external electric field, such as from a laser, its induced dipole moment is not linear with the field strength. This nonlinear response is governed by the first hyperpolarizability (β) and second hyperpolarizability (γ). researchgate.net

Computational Prediction of NLO Properties:

Geometry Optimization: The molecular structure is first optimized to find its lowest energy conformation, typically using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). nih.govresearchgate.net

Property Calculation: Using the optimized geometry, key electronic properties are calculated. These include:

Linear Polarizability (α): Describes the linear response of the electron cloud to an electric field.

First Hyperpolarizability (β): Quantifies the second-order NLO response. This is the most important parameter for second-harmonic generation (SHG), a process where light of a certain frequency is converted to light of double that frequency. researchgate.net

Analysis of Electronic Structure: To understand the origin of the NLO properties, further analysis is performed:

Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. A smaller HOMO-LUMO gap generally indicates easier electronic transitions and can lead to a larger hyperpolarizability. acs.org

Natural Bond Orbital (NBO) Analysis: This analysis helps identify intramolecular charge transfer (ICT) interactions, which are often the primary source of large β values in D-π-A systems. acs.org

For this compound, computational studies would involve adding donor and acceptor groups to the quinoline scaffold to induce ICT and enhance NLO properties. The calculated hyperpolarizability values are often compared to a standard NLO material, like urea, to gauge their potential. researchgate.net

Table 3: Key Parameters in Computational NLO Studies

| Parameter | Symbol | Description | Significance for this compound |

| Dipole Moment | μ | A measure of the separation of positive and negative charges in a molecule. | A non-zero dipole moment is a prerequisite for a second-order (β) NLO response. Functionalization would aim to increase this value. |

| Linear Polarizability | α | The measure of the ease with which the electron cloud can be distorted by an electric field. | Indicates the molecule's general electronic responsiveness. |

| First Hyperpolarizability | β | The primary coefficient describing second-order NLO effects like SHG. | This is the key predicted value. High β values suggest potential for use in frequency-doubling applications. |

| HOMO-LUMO Gap | ΔE | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller gap often correlates with higher polarizability and hyperpolarizability, indicating greater potential for NLO activity. acs.org |

By systematically modifying the structure of this compound in silico and calculating these parameters, researchers can rationally design novel derivatives with optimized NLO properties for advanced material applications, such as in telecommunications and optical data processing. dntb.gov.ua

Conclusion

Established and Novel Approaches to Quinoline (B57606) Core Synthesis Relevant to Halogenated Derivatives

The construction of the fundamental quinoline scaffold is the initial and crucial step in the synthesis of halogenated derivatives. Several classical and modern methods are employed, each with its own advantages and suitability for producing precursors to halogenated quinolines.

Friedländer Cyclocondensation and its Catalytic Variants

The Friedländer synthesis is a widely utilized and straightforward method for generating quinoline derivatives. academie-sciences.frnih.gov It involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated α-methylene group, followed by cyclodehydration. academie-sciences.fr While the reaction can proceed at high temperatures without a catalyst, the use of strong acids or bases is common. academie-sciences.fr However, these harsh conditions can be incompatible with sensitive functional groups, limiting the reaction's scope. academie-sciences.fr

To address these limitations, various catalytic systems have been developed. nih.gov Microwave-enhanced, catalyst- and protecting-group-free Friedländer synthesis has emerged as a superior alternative, offering improved reaction yields in a single step. nih.gov For instance, a microwave-assisted approach significantly increased the yield of certain 8-hydroxyquinolines from 34% with traditional oil bath heating to 72%. nih.gov This method also allows for the use of readily available starting materials to produce quinolines with diverse substitution patterns. nih.gov

Catalytic variants employing metal-organic frameworks (MOFs), such as CuBTC, have also shown high efficiency. CuBTC, acting as a hard Lewis acid, has demonstrated significantly improved catalytic activity in the Friedländer condensation under solvent-free conditions, leading to high yields of polysubstituted quinolines in short reaction times. rsc.org Other catalytic systems, including ionic liquids, organocatalysts, and various nanocatalysts, have been explored to enhance the efficiency, selectivity, and environmental sustainability of the Friedländer synthesis. nih.govtubitak.gov.tr

Knorr Quinoline Synthesis Adaptations for Halogenated Precursors

The Knorr quinoline synthesis is another classical method that involves the reaction of a β-ketoanilide with sulfuric acid to form a 2-hydroxyquinoline. wikipedia.org This intramolecular cyclization is a type of electrophilic aromatic substitution. wikipedia.org The reaction conditions, particularly the amount of acid used, can influence the product distribution, with the potential for forming 4-hydroxyquinolines as a competing product. wikipedia.org

For the synthesis of halogenated quinolines, the Knorr synthesis can be adapted by using halogenated anilines as starting materials. The reaction involves the condensation of an aromatic amine with a β-ketoester, followed by ring closure facilitated by a mild acid catalyst like sulfuric acid. orientjchem.org The versatility of this method allows for optimization of reaction conditions to achieve high yields and purity of the desired halogenated quinoline derivatives. orientjchem.org While effective, the Knorr synthesis has its limitations but remains a key pathway for producing a variety of substituted quinolines. orientjchem.org

Metal-Catalyzed Cyclization and Cross-Coupling Strategies for Quinoline Formation

Metal-catalyzed reactions have become indispensable in modern organic synthesis, offering efficient and selective routes to complex molecules. Palladium-catalyzed dehydrogenative coupling, for instance, provides an effective strategy for constructing the quinoline scaffold. nih.gov This method allows for the selective synthesis of quinolines and 1,2-dihydroquinolines through intramolecular C-H alkenylation reactions by carefully choosing the reaction conditions. nih.gov

Palladium-mediated Ullmann cross-coupling of 1-bromo-2-nitroarenes with β-halo-enals, -enones, or -esters is another powerful technique. acs.org The resulting β-aryl derivatives can be subsequently converted into quinolines. acs.org Furthermore, one-pot processes that combine traditional cross-coupling with C-H functionalization using a single palladium precatalyst have been developed, proceeding in high yields without the need for external ligands. soton.ac.uk Other transition metals like ruthenium, rhodium, copper, and iridium have also been successfully employed in catalytic methodologies for quinoline synthesis. researchgate.net

Acid-Promoted Rearrangement Reactions in Quinoline Annulation

Acid-promoted rearrangement reactions offer novel pathways for quinoline synthesis. A Brønsted acid-promoted approach, which can be considered a homologation of the Fischer indole (B1671886) synthesis, utilizes the homo-diaza-Cope rearrangement of N-aryl-N′-cyclopropyl hydrazines to produce quinoline derivatives. nih.govd-nb.info This strategy is effective for constructing polycyclic quinoline systems. nih.gov

Another acid-promoted method involves the formal [4+2]-cycloaddition between an N-aryliminium ion, generated in situ from an arylmethyl azide, and an alkyne. This metal-free approach provides a green chemistry route to quinoline derivatives in moderate to high yields. acs.org Superacidic media can also be used to facilitate the cyclization of vinylogous imines, prepared from anilines and cinnamaldehydes, to yield quinolines through dicationic superelectrophilic intermediates. researchgate.net

Regioselective Halogenation and Functionalization Techniques for this compound Synthesis

The synthesis of this compound requires precise control over the introduction of halogen atoms at specific positions of the quinoline ring. A common strategy involves the Vilsmeier-Haack reaction, which can be used to synthesize 2-chloroquinoline-3-carbaldehydes from acetanilide (B955) derivatives. researchgate.net This intermediate can then undergo further functionalization.

Direct C-H halogenation is a powerful tool for introducing halogens regioselectively. Metal-free methods have been developed for the C5-halogenation of 8-substituted quinolines using trihaloisocyanuric acids as the halogen source. nih.govrsc.org This approach is operationally simple and proceeds with high regioselectivity. nih.gov Iron(III)-catalyzed halogenation of 8-amidoquinolines in water also provides a mild and environmentally friendly method for C5-halogenation. mdpi.com

For the synthesis of this compound specifically, a multi-step process is often necessary. This may involve the initial synthesis of a substituted quinoline, followed by sequential halogenation steps. For example, the bromination of 8-substituted quinolines can be achieved using molecular bromine, with the reaction conditions optimized to favor the desired mono- or di-bromo derivatives. acgpubs.org The subsequent introduction of the chlorine atom at the 2-position can be accomplished through various methods, including the use of reagents like phosphorus oxychloride.

Development and Optimization of Reaction Conditions for High-Yielding and Selective this compound Production

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound synthesis. This involves a systematic investigation of various parameters, including temperature, solvent, catalyst, and reagent stoichiometry.

For instance, in the Vilsmeier-Haack reaction used to produce chloroquinoline intermediates, controlling the temperature (e.g., 80–100°C) and the ratio of reagents is critical to minimize the formation of side products. Similarly, in bromination reactions, the equivalents of bromine and the reaction temperature must be carefully controlled to achieve selective bromination. acgpubs.org

Modern approaches to reaction optimization increasingly utilize high-throughput experimentation and computational tools. Bayesian optimization, guided by machine learning models like graph neural networks, can efficiently explore the vast parameter space of a chemical reaction to identify optimal conditions for high yields. nih.gov Such data-driven approaches can accelerate the development of robust and efficient synthetic protocols for complex molecules like this compound.

The synthesis of functionalized quinolines often involves multi-step sequences where the optimization of each step is critical. For example, the preparation of 4-substituted 7-chloroquinolines has been achieved through magnesiation using mixed lithium-magnesium reagents, with conditions optimized for both batch and continuous flow processes. worktribe.com

Innovative Synthetic Protocols for Accessing Functionalized this compound Derivatives

The dihalogenated quinoline scaffold, specifically this compound, serves as a versatile platform for the synthesis of a wide array of functionalized derivatives. The differential reactivity of the bromine and chlorine substituents allows for selective and sequential modifications, enabling the construction of complex molecular architectures. Modern synthetic methodologies, particularly transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, have become indispensable tools for derivatizing this core structure.

Palladium-catalyzed cross-coupling reactions are paramount for creating new carbon-carbon and carbon-heteroatom bonds at the C-8 position. The Suzuki-Miyaura coupling, which utilizes boronic acids or their esters, is a widely employed method for introducing aryl or heteroaryl moieties. rsc.orgnih.gov The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity, with dialkylbiaryl phosphine (B1218219) ligands like SPhos being particularly effective for challenging couplings. nih.gov Similarly, the Sonogashira coupling facilitates the introduction of alkynyl groups by reacting the bromo-substituent with terminal alkynes, typically using a palladium-copper co-catalyst system. nrochemistry.comresearchgate.netorganic-chemistry.org These reactions can often be performed under mild conditions, and in some cases, even at room temperature. nih.govorganic-chemistry.org

The chlorine atom at the C-2 position is activated towards nucleophilic aromatic substitution (SNAr), providing a complementary route for functionalization. researchgate.netnih.gov This position readily reacts with various nucleophiles, including amines, thiols, and alkoxides, to introduce a diverse range of substituents. nih.govmdpi.com The reactivity at this position can be influenced by the reaction conditions and the nature of the nucleophile. researchgate.net For instance, reactions with amines can displace the chloro group to form 2-aminoquinoline (B145021) derivatives, which are prevalent in medicinal chemistry. rsc.org

Interactive Data Table: Synthetic Methodologies for Functionalizing this compound

| Reaction Type | Position | Reagents/Catalyst | Product Type | Key Advantages |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | C-8 | Aryl/heteroaryl boronic acid, Pd catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2), Base | 8-Aryl/Heteroaryl-2-chloroquinolines | Broad substrate scope, high functional group tolerance. rsc.orgrsc.org |

| Sonogashira Coupling | C-8 | Terminal alkyne, Pd-Cu catalyst (e.g., Pd(PPh3)2Cl2/CuI), Base | 8-Alkynyl-2-chloroquinolines | Formation of C(sp2)-C(sp) bonds, mild conditions. nrochemistry.comorganic-chemistry.org |

| Nucleophilic Aromatic Substitution (SNAr) | C-2 | Amines, Thiols, Alkoxides | 2-Substituted-8-bromoquinolines | High reactivity at the C-2 position, wide range of nucleophiles. researchgate.netnih.gov |

| Buchwald-Hartwig Amination | C-8 | Amine, Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., Xantphos), Base | 8-Amino-2-chloroquinolines | Efficient C-N bond formation. rsc.orgacs.org |

Exploration of Green Chemistry Principles in this compound Synthesis

The synthesis of quinoline derivatives, including this compound, has traditionally relied on methods that often involve hazardous reagents, harsh reaction conditions, and significant solvent waste. thieme-connect.comtandfonline.com In response, the principles of green chemistry are increasingly being applied to develop more sustainable and environmentally benign synthetic routes. thieme-connect.comijpsjournal.com These efforts focus on minimizing waste, using safer solvents, improving energy efficiency, and employing catalytic over stoichiometric reagents. tandfonline.com

A key area of development is the use of greener solvents. Traditional syntheses often employ chlorinated solvents or polar aprotic solvents like DMF. rsc.org Green chemistry approaches advocate for their replacement with more benign alternatives such as water or ethanol (B145695). tandfonline.comnih.gov Water, in particular, is an attractive medium for certain reactions, including some palladium-catalyzed couplings and multicomponent reactions, offering benefits in terms of cost, safety, and environmental impact. tandfonline.comrsc.org

Energy efficiency is another core principle being addressed through innovative techniques like microwave-assisted synthesis. benthamdirect.comqeios.com Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating. thieme-connect.comasianpubs.orgnih.gov This method has been successfully applied to various steps in quinoline synthesis, including cyclization and functionalization reactions. thieme-connect.comrsc.org

The development of novel catalytic systems is also central to greening the synthesis of quinolines. One-pot syntheses, which combine multiple reaction steps without isolating intermediates, significantly reduce solvent usage and waste generation. acs.orgnih.gov Researchers are exploring the use of heterogeneous catalysts, which can be easily recovered and reused, and catalyst-free protocols where possible. nih.gov For instance, the Friedländer annulation, a classic method for quinoline synthesis, has been adapted to use greener catalysts like p-toluenesulfonic acid or even performed under catalyst-free conditions in environmentally friendly solvents. nih.govnih.gov These advancements not only reduce the environmental footprint of the synthesis but can also lead to more efficient and cost-effective production processes.

Interactive Data Table: Comparison of Traditional and Green Synthesis Approaches for Quinolines

| Parameter | Traditional Approach | Green Chemistry Approach | Examples/Advantages |

|---|---|---|---|

| Solvents | Chlorinated solvents (e.g., Dichloromethane), DMF, Toluene | Water, Ethanol, Solvent-free conditions | Reduces toxicity and waste; water is cheap and non-flammable. tandfonline.com |

| Energy Source | Conventional heating (oil baths) | Microwave irradiation, Ultrasound | Drastically reduced reaction times, improved yields. thieme-connect.comrsc.orgbenthamdirect.com |

| Catalysts | Stoichiometric strong acids (e.g., H2SO4), Hazardous reagents (e.g., POCl3) | Recyclable catalysts (e.g., Graphene oxide), Biocatalysts, p-Toluenesulfonic acid, Catalyst-free | Minimizes hazardous waste, improves atom economy. tandfonline.comnih.govnih.gov |

| Process | Multi-step synthesis with intermediate isolation | One-pot, multicomponent reactions | Increases efficiency, reduces solvent use for workup and purification. acs.orgrsc.orgbohrium.com |

Applications in Medicinal Chemistry Research and Drug Discovery Based on 8 Bromo 2 Chloroquinoline Scaffolds

Strategic Role of 8-Bromo-2-chloroquinoline as a Precursor in Novel Therapeutic Agent Development

This compound serves as a key starting material for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various amine, oxygen, or sulfur-containing side chains. Simultaneously, the bromine atom at the 8-position can be utilized in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new aryl or alkyl groups. This strategic utility enables its use in creating diverse chemical entities for drug discovery programs.

Researchers have explicitly used this compound as a precursor in the synthesis of compounds targeting various diseases. For instance, it has been employed as a starting material for the development of Pim kinase inhibitors, a class of molecules under investigation for cancer therapy. In this context, the 2-chloro position is typically reacted with an amine, and the 8-bromo position is subsequently modified to create the final complex macrocycle. Its role has also been documented in the synthesis of potential inhibitors for enzymes like IL4I1 and in the development of anthelmintic agents. The preparation and application of this compound as a building block are cited in numerous patents and organic chemistry literature, underscoring its fundamental role in the generation of novel, biologically active compounds.

Exploration of Biological Activities and Underlying Mechanisms

Derivatives synthesized from the this compound scaffold have been explored for a range of biological activities, from anticancer to antimicrobial effects. The specific nature of the substituents introduced at the 2- and 8-positions profoundly influences the resulting compound's biological profile and mechanism of action.

The 8-bromoquinoline (B100496) core is a feature of several compounds investigated for their anticancer properties. Studies on various brominated quinoline (B57606) derivatives have demonstrated significant antiproliferative activity against multiple cancer cell lines. For example, certain 5,7-dibromo-8-hydroxyquinolines have shown potent activity against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines, with IC50 values ranging from 6.7 to 25.6 µg/mL. benthamdirect.comresearchgate.net These compounds have been shown to exert their effects through the induction of apoptosis, as confirmed by DNA laddering assays. benthamdirect.comresearchgate.net

A key molecular target for some of these derivatives is DNA topoisomerase I, an enzyme critical for DNA replication and transcription in cancer cells. benthamdirect.comresearchgate.net By inhibiting this enzyme, the compounds prevent the relaxation of supercoiled DNA, leading to DNA damage and ultimately cell death. benthamdirect.comresearchgate.net Furthermore, derivatives of the this compound scaffold have been specifically designed as inhibitors of Pim kinases, a family of serine/threonine kinases (Pim-1, Pim-2, Pim-3) that are overexpressed in many cancers and are known to promote cell growth and survival. nih.govnih.govresearchgate.netmdpi.com The development of dual Pim and mTORC inhibitors from quinoline scaffolds highlights a strategy to target multiple oncogenic pathways simultaneously. nih.govresearchgate.net

| Compound Class | Cancer Cell Line | Activity (IC50) | Mechanism of Action |

| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 6.7 - 25.6 µg/mL | Topoisomerase I Inhibition, Apoptosis Induction |

| 7-Bromo-8-hydroxyquinoline | HeLa (Cervix Carcinoma) | 6.7 - 25.6 µg/mL | Topoisomerase I Inhibition, Apoptosis Induction |

| 5,7-Dicyano-8-hydroxyquinoline | HT29 (Colon Carcinoma) | 6.7 - 25.6 µg/mL | Topoisomerase I Inhibition, Apoptosis Induction |

| 6,8-Dibromo-5-nitroquinoline | C6, HT29, HeLa | 24.1 - 50.0 µM | Antiproliferative |

The quinoline framework is historically significant in the development of antimicrobial agents. Halogenated quinolines, in particular, have shown considerable promise. Research on 8-hydroxyquinoline derivatives bearing halogen substituents demonstrates potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. researchgate.netnih.govscienceopen.com For example, 7-bromo-8-hydroxyquinoline displayed high antigrowth activity against Gram-negative bacteria. researchgate.net

While specific studies detailing the synthesis of antibacterial agents directly from this compound are not extensively documented in the selected literature, the structural motifs are highly relevant. The presence of both chloro and bromo substituents on the quinoline core is a feature associated with enhanced antimicrobial potential. researchgate.net For instance, studies on chloroquinoline analogs have shown good activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net The mechanism for some quinoline-based antibacterials involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. researchgate.net This suggests that derivatives of this compound are promising candidates for development as novel antibacterial agents, potentially effective against drug-resistant strains. nih.govresearchgate.netnih.gov

The 8-aminoquinoline scaffold is the basis for critical antimalarial drugs like primaquine, which is used to eradicate the relapsing liver stages of Plasmodium vivax and P. ovale. nih.govslideshare.netmdpi.com Given that this compound can be readily converted to 8-aminoquinoline derivatives, it represents a strategic precursor for novel antimalarial agents. nih.gov The development of new 8-aminoquinolines is driven by the need to overcome the limitations of existing drugs, such as hemolytic toxicity in individuals with G6PD deficiency. nih.govresearchgate.net

Structure-activity relationship (SAR) studies have shown that modifications at the C-5 position of the 8-aminoquinoline ring can enhance metabolic stability and reduce toxicity while retaining antimalarial activity. researchgate.net For instance, a series of 5-aryl-8-aminoquinoline derivatives showed greater metabolic stability and less toxicity in rodent studies. researchgate.net The substituents on the 5-phenyl ring were found to significantly affect the IC50 against P. falciparum. researchgate.net Although direct SAR studies originating from this compound were not found, the established importance of the 8-aminoquinoline core strongly supports the potential of its bromo-chloro precursor in developing next-generation antimalarials. who.intyoutube.com

While the broader class of quinoline compounds is known to possess a wide spectrum of biological activities including antiviral, anti-inflammatory, and antioxidant effects, specific research focusing on derivatives synthesized directly from this compound for these purposes is limited in the current literature. nih.govresearchgate.net Studies on 8-hydroxyquinoline derivatives have shown that lipophilicity and the electron-withdrawing properties of substituents can positively influence antiviral activity against viruses like H5N1. nih.gov Similarly, various quinoline and indole (B1671886) derivatives have been reviewed for their anti-inflammatory and antioxidant mechanisms. nih.govresearchgate.net However, dedicated studies that utilize this compound as a specific starting material to explore these particular therapeutic areas are not prominently featured in the reviewed sources.

Comprehensive Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into effective drug candidates. For derivatives of this compound, SAR exploration focuses on how modifications at the C-2 and C-8 positions, as well as on the quinoline ring itself, impact biological activity.

In anticancer research, SAR studies of brominated 8-substituted quinolines have revealed that a hydroxyl group at the C-8 position often leads to greater anticancer potential compared to methoxy or amino groups. benthamdirect.comresearchgate.net The number and position of bromine atoms also play a critical role; for example, 6,8-dibromo substitution, when combined with a nitro group at the C-5 position, resulted in remarkable inhibitory activity against several cancer cell lines, whereas the 6,8-dibromoquinoline precursor alone showed no activity. nih.gov This highlights the synergistic effect of multiple substitutions on the quinoline scaffold in enhancing anticancer potency. nih.gov

In the context of antimicrobial agents, SAR often points to the importance of halogenation. The presence of chloro and bromo groups, as found in the parent scaffold, is associated with significant antimicrobial activity. researchgate.netnih.govscienceopen.com For antimalarial 8-aminoquinolines, SAR has established that the nature of the side chain attached to the 8-amino group is critical for activity and toxicity, while substitutions on the quinoline ring itself, such as at the C-5 position, can be modulated to improve the pharmacological profile. researchgate.net

Influence of Halogen Position and Other Substituents on Biological Potency and Selectivity

The biological activity of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. Halogens, such as bromine and chlorine, are particularly important in this regard due to their ability to modulate the electronic and lipophilic properties of the molecule.

The presence of a bromine atom at the C8 position and a chlorine atom at the C2 position of the quinoline ring in this compound creates a distinct electronic environment. Both halogens are electron-withdrawing groups, which can influence the pKa of the quinoline nitrogen and affect the molecule's ability to interact with biological targets through hydrogen bonding or other non-covalent interactions.

Structure-activity relationship (SAR) studies on various quinoline derivatives have provided insights into the role of halogenation. For instance, in the context of anticancer agents, studies on brominated 8-substituted quinolines have shown that the presence and position of the bromine atom are critical for their antiproliferative activity researchgate.net. Research on 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline has demonstrated potent activity against a range of cancer cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) researchgate.net. These findings suggest that a bromo-substituent on the benzene (B151609) ring of the quinoline scaffold contributes significantly to its cytotoxic effects researchgate.net.

Furthermore, the introduction of other substituents to the this compound core can fine-tune its biological potency and selectivity. The C2-chloro position is a reactive site suitable for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. This synthetic tractability enables the creation of libraries of analogues for screening against different biological targets. For example, in the development of antibacterial agents, modifications at the 2-position of halogenated quinolines have been shown to be crucial for tuning their antibacterial and biofilm eradication properties nih.gov.

The interplay between the halogen atoms and other substituents can lead to compounds with high potency and selectivity for specific targets, such as protein kinases or enzymes involved in disease pathways. The steric bulk of the bromine at C8 can also influence the orientation of the molecule within a binding pocket, potentially leading to enhanced selectivity for a particular target over others.

Optimization Strategies for Enhanced Pharmacokinetic and Pharmacodynamic Profiles

A critical aspect of drug development is the optimization of a compound's pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles. For derivatives of this compound, several strategies can be employed to improve their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their interaction with the intended biological target.

Pharmacokinetic Optimization:

Improving the ADME properties of a lead compound is essential for its development into a viable drug candidate. General strategies that can be applied to the this compound scaffold include:

Introduction of Polar Groups: Incorporating polar functional groups, such as hydroxyl, amino, or carboxylic acid groups, can enhance the aqueous solubility of the compounds, which is often a prerequisite for good oral bioavailability. These groups can also serve as handles for the formation of soluble salts patsnap.com.

Prodrug Strategies: A prodrug is an inactive or less active precursor that is converted into the active drug in the body. This approach can be used to overcome poor solubility, permeability, or metabolic instability. For this compound analogues, a prodrug strategy could involve masking a key functional group with a labile moiety that is cleaved enzymatically or chemically in vivo to release the active compound patsnap.com.

Structural Modifications to Block Metabolism: The quinoline ring is susceptible to metabolism by cytochrome P450 enzymes. Strategic placement of substituents can block these metabolic "hotspots." For example, fluorination of a metabolically labile position can prevent its oxidation and prolong the half-life of the drug patsnap.com. In silico ADMET prediction tools can be used to identify potential metabolic liabilities and guide the design of more stable analogues researchgate.net.

Pharmacodynamic Optimization:

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational tools such as molecular docking can be used to predict how analogues of this compound will bind. This information can guide the design of new derivatives with improved interactions with key residues in the binding site, leading to higher potency and selectivity researchgate.net.

Bioisosteric Replacement: Bioisosteres are chemical substituents with similar physical or chemical properties that produce broadly similar biological effects. Replacing certain functional groups on the this compound scaffold with their bioisosteres can lead to improvements in potency, selectivity, or pharmacokinetic properties.

By systematically applying these optimization strategies, it is possible to transform a promising but flawed lead compound based on the this compound scaffold into a clinical candidate with a desirable balance of properties.